5-Chloroquinolin-8-yl 4-fluorobenzoate
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Overview
Description
5-Chloroquinolin-8-yl 4-fluorobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is part of the quinoline family, which is known for its diverse biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Structures containing the 8-hydroxyquinoline scaffold, such as this compound, are known to be useful for anticancer drug development . This suggests that the compound may target cancer cells or specific proteins within these cells.
Mode of Action
It is known that the compound was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The structure of the compound was assigned by diverse spectroscopic techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester bond between the quinoline and benzoate moieties . The general reaction scheme is as follows:
Reactants: 4-fluorobenzoyl chloride and 5-chloro-8-hydroxyquinoline.
Base: Triethylamine.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of esterification and the use of efficient catalytic systems can be applied to scale up the synthesis. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 5-chloro-8-hydroxyquinoline and 4-fluorobenzoic acid.
Scientific Research Applications
5-Chloroquinolin-8-yl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiviral and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl 2-fluorobenzoate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and biological activity.
5-Chloroquinolin-8-yl benzoate: Lacks the fluorine atom, resulting in different chemical and pharmacological properties.
Uniqueness
5-Chloroquinolin-8-yl 4-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms, which enhances its ability to form non-classical hydrogen bonds and halogen bonds. These interactions contribute to its stability and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHDEEOQLYQDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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